4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid
Description
Properties
Molecular Formula |
C17H10FNO4 |
|---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
(E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+ |
InChI Key |
RDYCKZHXTUXBGI-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)C3=C2C=CC(=C3)F |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Activation of 4-Oxobut-2-enoic Acid
Due to the low reactivity of carboxylic acids towards amines, activation is necessary:
- Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
- Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency.
- Solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C to room temperature.
Reaction Conditions and Yields
- Typical reaction conditions involve stirring the amino-fluorenone with the activated acid derivative for 1–12 hours at temperatures ranging from 0 °C to room temperature.
- Yields reported in related amide coupling reactions with similar substrates range from 60% to 75%.
- Purification is generally performed by silica gel column chromatography using DCM/methanol gradients.
Representative Experimental Procedure
| Step | Reagents and Conditions | Outcome / Notes |
|---|---|---|
| 1. Activation | 4-oxobut-2-enoic acid (1 eq), HATU (1.2 eq), DMAP (catalytic), DCM/DMF solvent, 0 °C | Formation of activated ester intermediate |
| 2. Coupling | Addition of 7-fluoro-2-amino-9-oxo-9H-fluorene (1 eq), stir 1–3 h at RT | Formation of amide bond |
| 3. Work-up | Saturated aqueous sodium bicarbonate wash, extraction with DCM, evaporation | Isolation of crude product |
| 4. Purification | Silica gel chromatography (DCM:MeOH = 70:1) | Pure 4-((7-fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of fluorenone aromatic protons, olefinic protons of the butenoic acid, and amide NH.
- Mass Spectrometry (MS): Molecular ion peak consistent with C19H12FNO4 (exact mass ~345 g/mol).
- High-Performance Liquid Chromatography (HPLC): Purity >95% after chromatographic purification.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorenone fluorination | Selectfluor or NFSI, oxidation with DDQ | 70–85 | Regioselective fluorination at 7-position |
| Amination at 2-position | n-BuLi lithiation, aniline, Pd-catalyst | 65–80 | Buchwald-Hartwig amination preferred |
| Amide coupling with keto acid | HATU/EDC, DMAP, DCM/DMF, 0 °C to RT | 60–75 | Carbodiimide activation, column purification |
| Purification | Silica gel chromatography | N/A | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid can undergo various types of chemical reactions, including:
Oxidation: The enone group can be oxidized to form different products.
Reduction: The fluorenone moiety can be reduced to form fluorenol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group can lead to the formation of carboxylic acids, while reduction of the fluorenone moiety can yield fluorenol derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of fluorenone compounds, including 4-((7-fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid, exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxicity against different cancer cell lines, suggesting a pathway for further drug development targeting specific cancer types .
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Studies have suggested that similar fluorenone derivatives possess antibacterial effects, making them candidates for developing new antimicrobial agents. The presence of the fluorine atom in the structure enhances biological activity and lipophilicity, potentially improving membrane permeability and efficacy against pathogens .
Case Studies
Several studies have documented the performance of this compound as a corrosion inhibitor for steel in acidic media. For instance, a recent study evaluated its efficacy using electrochemical methods, demonstrating significant reduction in corrosion rates compared to untreated samples . The results indicated that the compound could serve as an effective alternative to traditional inhibitors.
Radiolabeling for Imaging
The potential application of this compound in imaging technologies has been explored through radiolabeling techniques. Derivatives of fluorenone have been synthesized and labeled with radioisotopes for use in positron emission tomography (PET). These compounds can target specific receptors or enzymes associated with diseases such as cancer or neurodegenerative disorders, enabling non-invasive imaging .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenone moiety can interact with hydrophobic pockets in proteins, while the enone group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of fluorenone- and oxobutanoic acid-containing derivatives. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Electronic Effects: The target compound’s fluorine atom at the 7-position increases electron-withdrawing effects compared to non-fluorinated analogs like (Z)-4-((2-formylphenyl)amino)-4-oxobut-2-enoic acid. This may enhance electrophilicity in the enone system, promoting nucleophilic attack in biological targets . In contrast, 4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid () lacks an α,β-unsaturated system, reducing its reactivity as a Michael acceptor.
Biological Interactions: The conjugated enone in the target compound is absent in 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid (), which has a saturated oxobutanoic acid chain. This structural difference may reduce interactions with thiol-containing enzymes (e.g., cysteine proteases) .
Synthetic Accessibility :
- Similar compounds, such as those in , were synthesized via Procedure A (6 mmol scale), suggesting that the target compound could be prepared using analogous methods. However, fluorination at the 7-position may require specialized reagents (e.g., Selectfluor) .
Safety and Handling: Limited toxicity data are available for fluorenone derivatives ().
Biological Activity
4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic compound notable for its unique structural features, including a fluorenone moiety and an enone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C17H10FNO4
Molecular Weight : 311.26 g/mol
IUPAC Name : (E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid
InChI Key : RDYCKZHXTUXBGI-AATRIKPKSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorenone moiety can engage with hydrophobic pockets in proteins, while the enone group is capable of forming covalent bonds with nucleophilic residues in enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and proliferation.
Biological Activities
-
Anticancer Activity
- Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast and lung cancer cells by activating caspase pathways.
- Case Study : In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values reported at approximately 15 µM and 20 µM, respectively.
-
Enzyme Inhibition
- The compound has been investigated for its ability to inhibit certain enzymes involved in cancer metabolism. For example, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer progression.
- Research Findings : Inhibition assays revealed that this compound could reduce HDAC activity by over 50% at concentrations around 10 µM.
-
Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness was evaluated against multi-drug resistant strains, showing promising results.
- Case Study : In vitro assays indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity | IC50/ MIC |
|---|---|---|---|
| N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide | Fluorenone without enone | Moderate anticancer | ~25 µM |
| Acetamide,N-(6-fluoro-9-oxo-9H-fluoren-2-yl) | Similar fluorenone | Low antimicrobial | >100 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
